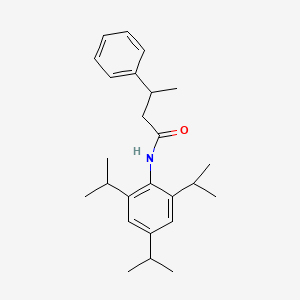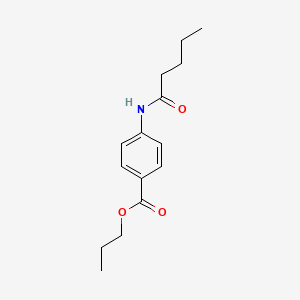
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide, also known as TIPP, is a synthetic compound that has gained attention in scientific research due to its potential use as an opioid receptor ligand. TIPP is a member of the phenylpiperazine family of compounds, which are known for their ability to interact with opioid receptors in the central nervous system.
作用机制
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide acts as an agonist at delta opioid receptors, which are located in the central nervous system. Upon binding to these receptors, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide activates downstream signaling pathways that lead to pain relief, mood modulation, and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has potent analgesic effects in animal models of pain. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has also been shown to have antidepressant-like effects and to reduce anxiety in animal models. Additionally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its high affinity and selectivity for delta opioid receptors, which makes it a useful tool for studying the role of these receptors in pain modulation, mood regulation, and addiction. However, one limitation of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide research. One area of interest is the development of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide-based drugs for the treatment of pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanisms underlying 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide's effects and to optimize its pharmacological properties. Finally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide may have potential applications in the treatment of inflammatory diseases, and further research in this area is warranted.
合成方法
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine and subsequent coupling with an appropriate acid chloride. Other methods for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide synthesis include the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenyl isocyanate or the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine followed by cyclization.
科学研究应用
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been studied for its potential as an opioid receptor ligand, specifically as a delta opioid receptor agonist. Delta opioid receptors are involved in pain modulation, mood regulation, and addiction. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have a high affinity and selectivity for delta opioid receptors, making it a promising candidate for further research.
属性
IUPAC Name |
3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-16(2)21-14-22(17(3)4)25(23(15-21)18(5)6)26-24(27)13-19(7)20-11-9-8-10-12-20/h8-12,14-19H,13H2,1-7H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXESYTGDRBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)NC(=O)CC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)